molecular formula C21H22N2O3 B2490084 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one CAS No. 240403-55-8

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2490084
CAS No.: 240403-55-8
M. Wt: 350.418
InChI Key: OJOOURCFVUIYIR-UHFFFAOYSA-N
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Description

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one typically involves the conjugation of a chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine with an appropriate indanone derivative. The reaction conditions often include the use of trifluoroacetic acid (TFA) for cleavage and subsequent labeling with metal complexes for imaging studies .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary but often involve nucleophilic or electrophilic reagents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as the 5-HT1A neuroreceptor. This interaction is crucial for its potential use in neuroreceptor imaging and the treatment of neurological disorders. The compound binds to the receptor, modulating its activity and thereby influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural configuration, which allows for selective binding to certain neuroreceptors. This specificity makes it a valuable compound for targeted imaging and therapeutic applications .

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-20-9-5-4-8-18(20)22-10-12-23(13-11-22)21(25)17-14-19(24)16-7-3-2-6-15(16)17/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOOURCFVUIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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